(1-isopropyl-1H-imidazol-2-yl)methanol
Overview
Description
(1-isopropyl-1H-imidazol-2-yl)methanol is a chemical compound with the molecular formula C7H12N2O. It is an imidazole derivative, which is a class of compounds known for their diverse biological and chemical properties. Imidazole derivatives are commonly used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis.
Mechanism of Action
Mode of Action
The mode of action of (1-isopropyl-1H-imidazol-2-yl)methanol
is currently unknown due to the lack of specific studies on this compound . Imidazole derivatives are known to interact with various biological targets, influencing their function .
Biochemical Pathways
Imidazole derivatives are often involved in a wide range of biochemical processes, but the exact pathways influenced by this specific compound require further investigation .
Biochemical Analysis
Biochemical Properties
(1-isopropyl-1H-imidazol-2-yl)methanol plays a significant role in biochemical reactions, particularly those involving enzyme interactions. The imidazole ring in this compound can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. For instance, it can interact with metalloenzymes, which are enzymes that contain metal ions as cofactors. These interactions can modulate the enzyme’s catalytic activity, either enhancing or inhibiting the biochemical reactions they catalyze .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may affect the activity of kinases and phosphatases, which are enzymes that play crucial roles in cell signaling. By modulating these enzymes, this compound can alter the phosphorylation state of proteins, thereby impacting gene expression and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The imidazole ring can coordinate with metal ions in metalloenzymes, affecting their structure and function. Additionally, this compound can act as an inhibitor or activator of certain enzymes, depending on the context of the interaction. These binding interactions can lead to changes in gene expression by influencing transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is crucial for its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on cellular processes, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to significant biological effects. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, potentially disrupting normal cellular processes and leading to cell death .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that are part of metabolic networks, influencing the flux of metabolites through these pathways. For example, this compound may affect the activity of enzymes involved in the synthesis and degradation of nucleotides, amino acids, and other essential biomolecules. These interactions can alter the levels of metabolites and the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, this compound can be distributed to various cellular compartments, where it can exert its biological effects. The localization and accumulation of this compound are influenced by its interactions with cellular transport mechanisms and binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-isopropyl-1H-imidazol-2-yl)methanol can be achieved through several methods. One common approach involves the reaction of 2-lithio-1-isopropyl-1H-imidazole with formaldehyde. This reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Another method involves the Grignard reaction, where 2-formyl-1-isopropyl-1H-imidazole is reacted with isopropylmagnesium bromide. This method also requires anhydrous conditions and is typically carried out in an inert atmosphere to avoid moisture and oxygen .
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions using the aforementioned synthetic routes. The reactions are optimized for yield and purity, and the product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
(1-isopropyl-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: (1-isopropyl-1H-imidazol-2-yl)aldehyde or (1-isopropyl-1H-imidazol-2-yl)carboxylic acid.
Reduction: (1-isopropyl-1H-imidazoline-2-yl)methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
(1-isopropyl-1H-imidazol-2-yl)methanol has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
(1-methyl-1H-imidazol-2-yl)methanol: Similar structure but with a methyl group instead of an isopropyl group.
(1-ethyl-1H-imidazol-2-yl)methanol: Similar structure but with an ethyl group instead of an isopropyl group.
(1-propyl-1H-imidazol-2-yl)methanol: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness
(1-isopropyl-1H-imidazol-2-yl)methanol is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interactions with other molecules, making it distinct from its methyl, ethyl, and propyl counterparts.
Properties
IUPAC Name |
(1-propan-2-ylimidazol-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c1-6(2)9-4-3-8-7(9)5-10/h3-4,6,10H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVALOXOWYHUNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434795 | |
Record name | (1-isopropyl-1H-imidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135205-82-2 | |
Record name | (1-isopropyl-1H-imidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the structure of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol in the context of its potential applications?
A1: The abstract highlights that (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol "and its derivatives have the potential to be used as precursors to the synthesis of biomimetic chelating ligands" []. This suggests that the specific arrangement of the adamantyl, isopropyl, and imidazole groups within the molecule, along with the reactive methanol moiety, makes it a suitable starting point for creating molecules that can selectively bind metal ions. This chelating ability is crucial for various biological processes and could lead to applications in fields like medicine or catalysis.
Q2: What spectroscopic data confirms the identity of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol?
A2: The research paper confirms the successful synthesis and characterization of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol using ¹H and ¹³C{¹H} NMR spectroscopy, high-resolution mass spectrometry, and elemental analysis [].
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